3-(Piperidin-4-yl)propanoic acid dihydrochloride

Salt stoichiometry Molecular weight Elemental analysis

Researchers developing GPIIb/IIIa antagonists or PROTAC linkers require precise stoichiometric control over the piperidine nitrogen. This dihydrochloride salt (2 eq. HCl) eliminates the uncertainty of hygroscopic or variably hydrated monohydrochloride forms, ensuring exact molar delivery of the active 3-(piperidin-4-yl)propanoic acid scaffold for N-functionalization. - Defined Salt Stoichiometry: Delivers the exact 2 eq. HCl, critical for reproducible acylation, amidation, and reductive amination coupling yields. - Validated Pharmacophore: The 3-(piperidin-4-yl)propionyl moiety is a key element of nonpeptide GPIIb/IIIa antagonists like FK419. - Reliable Supply: Available as a stable, ready-to-weigh solid from a trusted research supplier.

Molecular Formula C8H17Cl2NO2
Molecular Weight 230.13 g/mol
Cat. No. B13220961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Piperidin-4-yl)propanoic acid dihydrochloride
Molecular FormulaC8H17Cl2NO2
Molecular Weight230.13 g/mol
Structural Identifiers
SMILESC1CNCCC1CCC(=O)O.Cl.Cl
InChIInChI=1S/C8H15NO2.2ClH/c10-8(11)2-1-7-3-5-9-6-4-7;;/h7,9H,1-6H2,(H,10,11);2*1H
InChIKeyCVMIFFCRTDTGPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Piperidin-4-yl)propanoic acid dihydrochloride: Structural Identity and Salt-Form Specification


3-(Piperidin-4-yl)propanoic acid dihydrochloride (CAS 1193390-53-2) is a piperidine-alkanoic acid conjugate formulated as a dihydrochloride salt . The compound belongs to the class of 4-substituted piperidine building blocks, which serve as versatile intermediates for pharmaceutical and agrochemical synthesis [1]. Its free base, 3-(piperidin-4-yl)propanoic acid (CAS 1822-32-8), possesses a predicted acid dissociation constant (pKa) of 4.66 ± 0.10, reflecting the carboxylic acid functionality . The dihydrochloride salt form distinguishes it from the more commonly listed monohydrochloride salt (CAS 51052-79-0), with implications for stoichiometric precision, solubility, and hygroscopicity that are critical for reproducible downstream chemistry .

Why Salt Form and Positional Isomerism Preclude Direct Substitution


Salt stoichiometry and piperidine ring substitution position govern key physicochemical properties that directly affect synthetic reproducibility and biological assay outcomes. The dihydrochloride salt (2 eq HCl) versus the monohydrochloride (1 eq HCl) alters molecular weight (230.13 vs. 193.67 g/mol), elemental composition, and the molar quantity of the active free base delivered per unit mass . Positional isomerism on the piperidine ring (4-yl vs. 3-yl vs. 2-yl) further modulates the spatial orientation of the propanoic acid side chain, which influences receptor binding geometry, metabolic stability, and the trajectory of structure–activity relationships (SAR) in medicinal chemistry programs . These differences preclude simple molar-equivalent substitution without re-optimization of reaction conditions or re-validation of biological activity [1].

Quantitative Differentiation Evidence Against Closest Analogs


Dihydrochloride vs. Monohydrochloride: Stoichiometry and Molecular Weight

The dihydrochloride salt (CAS 1193390-53-2) contains two equivalents of HCl per molecule of the free base, yielding a molecular formula of C₈H₁₇Cl₂NO₂ and an average molecular mass of 230.13 g/mol . The monohydrochloride salt (CAS 51052-79-0) contains one equivalent of HCl, with formula C₈H₁₆ClNO₂ and a molecular mass of 193.67 g/mol [1]. This 36.46 g/mol difference (the mass of one additional HCl) translates to a 18.8% higher formula weight for the dihydrochloride, meaning that 1 g of dihydrochloride delivers approximately 0.68 g of the free base, whereas 1 g of monohydrochloride delivers approximately 0.81 g of the free base [2].

Salt stoichiometry Molecular weight Elemental analysis

Carboxylic Acid pKa: Uniform Ionization Across Positional Isomers

The predicted pKa of the carboxylic acid group in the free base of 3-(piperidin-4-yl)propanoic acid is 4.66 ± 0.10 . For the 3-yl positional isomer, the predicted pKa is 4.61 ± 0.10 [1], and for the 2-yl isomer, it is 4.46 ± 0.10 . The narrow range of 0.20 pKa units across all three regioisomers indicates that the distance between the piperidine nitrogen and the carboxylic acid does not significantly perturb the acid strength of the carboxyl group. Consequently, ionization-state-dependent properties (e.g., solubility at physiological pH) are comparable across isomers, and differentiation for procurement rests on piperidine nitrogen accessibility, steric environment around the 4-position attachment point, and compatibility with specific synthetic routes.

pKa Ionization state Positional isomerism

4-Substituted Scaffold as a Requisite for GPIIb/IIIa Antagonism

FK419, (S)-2-acetylamino-3-[(R)-[1-[3-(piperidin-4-yl)propionyl]piperidin-3-ylcarbonyl]amino]propionic acid trihydrate, is a nonpeptide GPIIb/IIIa antagonist that incorporates the 3-(piperidin-4-yl)propionyl moiety as a core structural element [1]. In a guinea pig photochemically induced middle cerebral artery thrombosis model, FK419 (1–10 mg/kg, i.v.) dose-dependently improved MCA patency, reduced ischemic brain damage, and ameliorated neurological deficits, whereas ozagrel (a selective TXA₂ synthase inhibitor) and argatroban (a thrombin inhibitor) each failed to improve MCA patency or reduce infarct size at their respective effective doses [2]. The 4-substituted piperidine regioisomer is essential for the observed pharmacology; substitution at the 2- or 3-position would alter the vector of the propionyl linker and disrupt the geometry required for GPIIb/IIIa binding pocket engagement.

GPIIb/IIIa antagonist Antithrombotic FK419 Piperidine scaffold

Chiral Amino Acid Derivative: Structural Distinction for Peptidomimetic Design

The (2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride (CAS varies by vendor) is a chiral, enantiopure derivative in which the propanoic acid chain bears an α-amino group with defined (S)-stereochemistry . In contrast, the parent compound 3-(piperidin-4-yl)propanoic acid dihydrochloride lacks the α-amino substituent and is achiral. The amino acid derivative has been described as a key intermediate for peptidomimetic synthesis and for introducing a conformationally constrained, cationic piperidine-bearing side chain into peptide backbones . While no direct head-to-head biological comparison between the parent and the (2S)-amino derivative has been published, the structural distinction is fundamental: the parent compound provides a simple carboxylic acid handle for amide/ester conjugation, whereas the (2S)-amino derivative enables incorporation into peptide chains via standard solid-phase or solution-phase peptide coupling chemistry, expanding the accessible chemical space for drug discovery [1].

Chiral building block Amino acid analog Peptidomimetic Enantiopure synthesis

Fmoc Protection: Synthetic Readiness for Solid-Phase Peptide Synthesis

3-(1-Fmoc-piperidin-4-yl)propionic acid (CAS 154938-68-8, MW 379.45 g/mol) incorporates a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the piperidine nitrogen, enabling its direct use in Fmoc/tBu solid-phase peptide synthesis (SPPS) without additional protection steps . The unprotected 3-(piperidin-4-yl)propanoic acid dihydrochloride (MW 230.13 g/mol) lacks this protection and requires a separate Fmoc installation step prior to SPPS incorporation, adding one synthetic transformation and associated yield loss (typical Fmoc-OSu coupling: 85–95% yield) . The Fmoc derivative has also been employed as a semi-flexible linker in proteolysis-targeting chimera (PROTAC) design, where the 4-piperidine-propanoic acid scaffold provides an optimal balance of rigidity and conformational freedom for ternary complex formation .

Fmoc protection Solid-phase peptide synthesis PROTAC linker Piperidine building block

Optimal Application Scenarios Based on Differentiation Evidence


GPIIb/IIIa Antagonist and Cardiovascular Drug Scaffold Elaboration

When designing nonpeptide GPIIb/IIIa antagonists for antithrombotic applications, the 3-(piperidin-4-yl)propionyl substructure is a validated pharmacophoric element, as demonstrated by FK419. The dihydrochloride salt provides the free base for direct acylation or amidation at the piperidine nitrogen, enabling installation of the piperidin-3-ylcarbonyl-amino acid motif that is critical for GPIIb/IIIa binding. Procuring the dihydrochloride ensures precise stoichiometric control during the coupling step, as the exact HCl content is defined [1].

PROTAC Linker Design with Semi-Flexible Piperidine-Propanoic Acid Spacer

The 3-(piperidin-4-yl)propanoic acid scaffold provides a balance of rigidity (piperidine ring) and conformational freedom (ethylene linker) that is favorable for PROTAC ternary complex formation. The dihydrochloride serves as the unprotected starting material for diversifying the linker with various E3 ligase ligands and target-protein binders. Researchers should select the dihydrochloride over the monohydrochloride when exact control over the number of HCl equivalents is needed for subsequent base-sensitive coupling reactions .

Chiral Peptidomimetic Synthesis with Cationic Piperidine Side Chain

For programs requiring the introduction of a conformationally restricted, basic piperidine-bearing amino acid into peptide sequences, the (2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride is the requisite enantiopure building block. The parent 3-(piperidin-4-yl)propanoic acid dihydrochloride is the appropriate precursor when the target requires modification at the carboxy terminus only, without α-amino functionality. Distinguishing between these two dihydrochloride salts is essential to avoid ordering the incorrect building block .

Medicinal Chemistry SAR at the Piperidine 4-Position

The 4-substituted regioisomer offers a distinct steric and electronic environment compared to the 3-yl and 2-yl isomers. Given the near-identical pKa values across isomers, selection should be driven by the desired vector of the carboxylic acid side chain relative to the piperidine nitrogen. The dihydrochloride salt form is preferred when the scaffold will undergo subsequent N-functionalization (e.g., sulfonylation, alkylation, or reductive amination) that benefits from the well-defined salt stoichiometry .

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